molecular formula C12H8OS B122962 2-Hydroxydibenzothiophene CAS No. 22439-65-2

2-Hydroxydibenzothiophene

Cat. No.: B122962
CAS No.: 22439-65-2
M. Wt: 200.26 g/mol
InChI Key: XCIQGLJEEKGMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxydibenzothiophene, also known as this compound, is a useful research compound. Its molecular formula is C12H8OS and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photostability in Anticancer Drug Research

  • 2-Hydroxymethyl-4,8-dibenzo[1,2-B:5,4-b']dithiophene-4,8-dione, a potential anticancer drug, has been studied for its photostability. It's sensitive to fluorescent lighting, and its degradation in various solvents and conditions was analyzed (Silchenko, Schöneich, Carlson, & Stella, 2003).

Impact on Microbial Desulfurization

  • Research on Microbacterium sp. strain ZD-M2 demonstrated the effect of 2-Hydroxybiphenyl on the desulfurization of dibenzothiophene (DBT). The presence of 2-Hydroxybiphenyl inhibits desulfurization activity and affects cell growth (Chen, Zhang, Cai, Zhang, & Li, 2008).

Sonochemical Decomposition

  • The decomposition of dibenzothiophene by sonication in aqueous solutions was studied, indicating a first-order reaction kinetics. Hydroxydibenzothiophenes were identified as intermediates (Kim, Huang, & Chiu, 2001).

Selective Estrogen Receptor Modulators

  • The role of 2-arylbenzothiophene core modifications in raloxifene, a selective estrogen receptor modulator, has been explored. This research is significant in developing treatments for postmenopausal osteoporosis (Grese et al., 1997).

Metabolism and Carcinogenic Activity

  • Studies on the metabolism of dibenzothiophene in rats, producing 1-hydroxydibenzothiophene-5:5-dioxide, shed light on its similarity to certain carcinogenic compounds (Ambaye, Panse, & Tilak, 1961).

Mutagenic Activities

  • The mutagenic activities of hydroxy-substituted carbazoles and dibenzothiophenes, including hydroxydibenzothiophenes, were assessed using the CHO/HGPRT assay, offering insights into their toxicological properties (Rasmussen, Booth, Lee, & Castle, 1991).

Biocatalytic Desulfurization of Fossil Fuels

  • Rhodococcus sp. strain IGTS8 has been studied for its ability to convert DBT to 2-hydroxybiphenyl, releasing inorganic sulfur. This finding has implications for biocatalytic desulfurization of petroleum fractions (Gray et al., 1996).

Environmental and Biochemical Implications

Properties

IUPAC Name

dibenzothiophen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8OS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIQGLJEEKGMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176980
Record name 2-Hydroxydibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22439-65-2
Record name 2-Hydroxydibenzothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022439652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxydibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Butyl lithium (0.05 mole) in ether was added to 2-bromodibenzothiophene (13.15 g, 0.05 mole) in 150 ml dry ether at 0°C. The mixture was then cooled to -70° and freshly distilled tributyl borate (11.5 g, 0.05 mole) dissolved in 50 ml ether was added. The reaction mixture was stirred for 2 hours, and was then allowed to warm up to room temperature. Perhydrol (10 ml) was added and the mixture was refluxed for 1.5 hours. Hydrochloric acid was added and the organic phase was separated. The ether was washed with 10 % ferrous ammonium sulphate solution and then extracted with sodium hydroxide solution. The alkaline aqueous solution was acidified and extracted with ether, which after evaporation gave 8.6 g (86 %) of the desired product. Recrystallization from ligroin gave white crystals with m.p. 152°-155°.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
13.15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxydibenzothiophene
Reactant of Route 2
2-Hydroxydibenzothiophene
Reactant of Route 3
2-Hydroxydibenzothiophene
Reactant of Route 4
Reactant of Route 4
2-Hydroxydibenzothiophene
Reactant of Route 5
2-Hydroxydibenzothiophene
Reactant of Route 6
2-Hydroxydibenzothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.